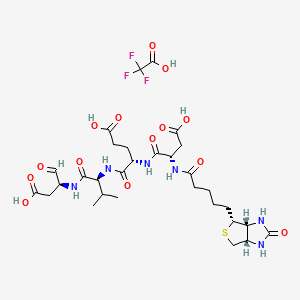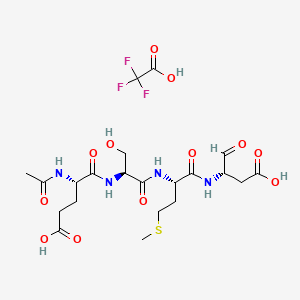
Ac-ESMD-CHO (trifluoroacetate salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-ESMD-CHO (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method typically uses a resin-bound peptide chain, which is elongated step-by-step by the sequential addition of protected amino acids. The final product is cleaved from the resin using trifluoroacetic acid, which also removes the protecting groups .
Industrial Production Methods
In industrial settings, the production of Ac-ESMD-CHO (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Ac-ESMD-CHO (trifluoroacetate salt) primarily undergoes proteolytic cleavage reactions. It inhibits the cleavage of the 32 kDa caspase-3 precursor peptide at the Glu-Ser-Met-Asp site, thereby blocking the formation of the p17 caspase-3 active subunit .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving Ac-ESMD-CHO (trifluoroacetate salt) include trifluoroacetic acid, protected amino acids, and various solvents such as dichloromethane and dimethyl sulfoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound .
Major Products Formed
The major product formed from the reaction involving Ac-ESMD-CHO (trifluoroacetate salt) is the inhibition of the active subunit of caspase-3, which plays a crucial role in apoptosis .
Aplicaciones Científicas De Investigación
Ac-ESMD-CHO (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: It is used in the study of proteolytic enzymes and their inhibitors.
Biology: It helps in understanding the mechanisms of apoptosis and the role of caspase-3 in cell death.
Medicine: It is used in research related to cancer, neurodegenerative diseases, and other conditions where apoptosis plays a key role.
Industry: It is utilized in the development of therapeutic agents targeting apoptotic pathways
Mecanismo De Acción
Ac-ESMD-CHO (trifluoroacetate salt) exerts its effects by inhibiting the proteolytic cleavage of the caspase-3 precursor peptide at the Glu-Ser-Met-Asp site. This inhibition prevents the formation of the active p17 subunit of caspase-3, thereby blocking the apoptotic pathway. The molecular targets involved include the caspase-3 enzyme and its precursor peptide .
Comparación Con Compuestos Similares
Similar Compounds
Ac-DEVD-CHO: Another caspase-3 inhibitor with a similar mechanism of action.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that targets multiple caspases.
Uniqueness
Ac-ESMD-CHO (trifluoroacetate salt) is unique in its specific inhibition of the caspase-3 maturation process. Its ability to block the formation of the active p17 subunit makes it a valuable tool in apoptosis research, distinguishing it from other caspase inhibitors that may have broader or less specific targets .
Propiedades
Fórmula molecular |
C21H31F3N4O12S |
|---|---|
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H30N4O10S.C2HF3O2/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30;3-2(4,5)1(6)7/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30);(H,6,7)/t11-,12-,13-,14-;/m0./s1 |
Clave InChI |
HZZVIJGPNMVREQ-ZMNOQRQPSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-(3-Chlorophenyl)hexanoyl]-1,3-oxazolidin-2-one](/img/structure/B10796897.png)
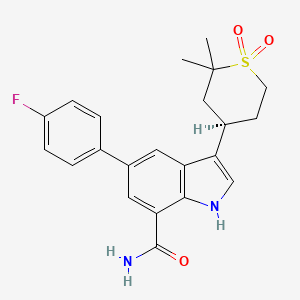
![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B10796907.png)
![4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid](/img/structure/B10796911.png)
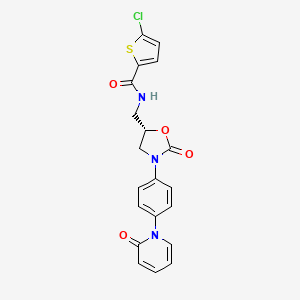
![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)


![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)
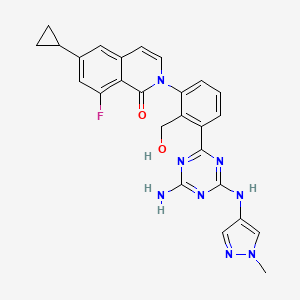
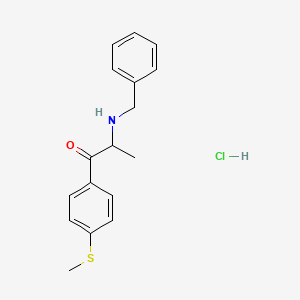
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10796940.png)
